molecular formula C30H30N6O3S B1676594 Milfasartan CAS No. 148564-47-0

Milfasartan

货号 B1676594
CAS 编号: 148564-47-0
分子量: 554.7 g/mol
InChI 键: QVFVAKQHELFATN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Milfasartan is a small molecule drug that targets AT1R . It is an AT1R antagonist (Angiotensin II Receptor Type 1 antagonist) used in the treatment of cardiovascular diseases . The drug was developed by A. Menarini Industrie Farmaceutiche Riunite SRL and its highest phase reached was Phase 2 .


Synthesis Analysis

The synthesis of Milfasartan involves the preparation of Angiotensin II Receptor Antagonists/Blockers (ARBs). The compounds synthesized were characterized by physical data and FTIR spectroscopic technique . Further details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of Milfasartan is C30H30N6O3S . It contains a benzimidazole ring in its structure . More detailed structural analysis can be found in the referenced papers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Milfasartan are complex and involve multiple steps . The analysis of these reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of Milfasartan are determined by its molecular structure . The referenced papers provide more detailed information on these properties .

科学研究应用

Angiotensin II Receptor Antagonism and Vascular Health

Milfasartan, a nonpeptide angiotensin II receptor antagonist, demonstrates significant antihypertensive activity. Its primary mechanism involves selectively competing with angiotensin II for binding to the angiotensin II (AT1) receptor subtype 1 in vascular smooth muscle. This interaction effectively blocks angiotensin II-mediated vasoconstriction, resulting in vascular dilatation. Moreover, milfasartan impacts the adrenal gland by antagonizing AT1, which inhibits angiotensin II-induced stimulation of aldosterone synthesis and secretion by the adrenal cortex. This leads to an increase in sodium excretion, water release, a reduction in plasma volume, and, consequently, a decrease in blood pressure (Definitions, 2020).

Development of Novel AT1 Receptor Antagonists

Research into the development of novel AT1 receptor antagonists highlights the potential of compounds like milfasartan. Studies have shown that benzothiophene and benzoselenophene analogues of thiophene-containing antihypertensives like milfasartan and eprosartan are effective AT1 receptor antagonists. These studies are significant as they explore the impact of different heteroatoms in the molecular structure on the drug's efficacy. In particular, the selenium-containing analogues required the development of novel, tandem free-radical chemistry for their synthesis, demonstrating innovative approaches in drug design (Staples et al., 2011), (Grange et al., 2008).

Quantitative Structure-Activity Relationships (QSAR) in Drug Discovery

Milfasartan's development and optimization are also likely influenced by advancements in QSAR modeling. QSAR modeling is crucial for predicting chemical bioactivity and physical properties, contributing significantly to drug discovery and development. This modeling approach, which integrates statistical, machine learning, and artificial intelligence methods, has been essential in the development of drugs like milfasartan, providing insights into the molecular structure-activity relationships and guiding the synthesis of more effective and targeted therapeutics (Muratov et al., 2020).

安全和危害

As with any drug, there are safety considerations and potential hazards associated with Milfasartan. These can be found in the safety data sheet for the compound . It’s important to note that all safety precautions should be followed when handling this compound .

属性

IUPAC Name

methyl 2-[[4-butyl-2-methyl-6-oxo-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-1-yl]methyl]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6O3S/c1-4-5-10-26-25(29(37)36(19(2)31-26)18-27-24(15-16-40-27)30(38)39-3)17-20-11-13-21(14-12-20)22-8-6-7-9-23(22)28-32-34-35-33-28/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,32,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFVAKQHELFATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=O)N(C(=N1)C)CC2=C(C=CS2)C(=O)OC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164007
Record name Milfasartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Milfasartan

CAS RN

148564-47-0
Record name Milfasartan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148564470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milfasartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MILFASARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UAL5421CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milfasartan
Reactant of Route 2
Reactant of Route 2
Milfasartan
Reactant of Route 3
Milfasartan
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Milfasartan
Reactant of Route 5
Milfasartan
Reactant of Route 6
Reactant of Route 6
Milfasartan

Citations

For This Compound
102
Citations
RL Grange, J Ziogas, AJ North, JA Angus… - Bioorganic & medicinal …, 2008 - Elsevier
A series of selenophene analogues of the thiophene-containing antihypertensives milfasartan and eprosartan were prepared and tested for AT 1 receptor antagonist properties. All four …
Number of citations: 71 www.sciencedirect.com
NV Jani, J Ziogas, JA Angus, CH Schiesser… - European journal of …, 2012 - Elsevier
… antagonist (sartan) milfasartan. Activity of these compounds was assessed in tissue-based assays. The novel molecules (30nM), nitrasartan or phenol-milfasartan, retained AT 1 …
Number of citations: 13 www.sciencedirect.com
MK Staples, RL Grange, JA Angus, J Ziogas… - Organic & …, 2011 - pubs.rsc.org
… The milfasartan analogues were prepared by adapting the … concentration response curve for milfasartan derivative 3 (Se) from a … with the parent compounds milfasartan and eprosartan …
Number of citations: 78 pubs.rsc.org
MA Giarrusso, MK Taylor, J Ziogas… - Asian Journal of …, 2012 - Wiley Online Library
… Similar data were obtained for the other sartans in this study and the pK B estimates are summarized in Table 1 together with those of milfasartan and eprosartan (standards). Clearly …
Number of citations: 11 onlinelibrary.wiley.com
NPH Tan, MK Taylor, SE Bottle, CE Wright… - Chemical …, 2011 - pubs.rsc.org
… summarized in Table 1 together with those of milfasartan and eprosartan (standards). Clearly … of the sartans (3, 4) prepared in this study as compared with milfasartan and eprosartan …
Number of citations: 9 pubs.rsc.org
MT Khan, MT Razi, SU Jan, M Mukhtiar, R Gul… - Pak. J. Pharm …, 2018 - researchgate.net
Hypertension is one of cardiovascular disease that is not sufficiently prevented and controlled at both hospital and community levels. Hypertension resulted in significant morbidity and …
Number of citations: 20 www.researchgate.net
A Ladhari, G La Mura, C Di Marino, G Di Fabio… - Sustainable Chemistry …, 2021 - Elsevier
Sartans are chemical compounds with antagonistic action towards the AT1 receptors of angiotensin II, a multifunctional peptide with vasoconstrictor action and one of the main peptides …
Number of citations: 18 www.sciencedirect.com
ANHCH Schiesser - soc.chim.it
… -containing free radical molecule based on the milfasartan structure [26]. Nitroxides are well … Neither milfasartan or a simple nitroxide (14) was capable of achieving this outcome (Fig. 1)…
Number of citations: 2 www.soc.chim.it
G Perin, TJ Peglow, RH Bartz, R Cargnelutti… - Organic …, 2019 - arkat-usa.org
We describe herein an alternative method to prepare 2-organylselenopheno [2, 3-b] pyridines starting from bis (3-amino-2-pyridyl) diselenide and aryl-and alkylacetylenes in the …
Number of citations: 5 www.arkat-usa.org
K Muhammad, R Muhammad, J Syed, M Muhammad… - 2018 - pesquisa.bvsalud.org
Hypertension is one of cardiovascular disease that is not sufficiently prevented and controlled at both hospital and community levels. Hypertension resulted in significant morbidity and …
Number of citations: 0 pesquisa.bvsalud.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。